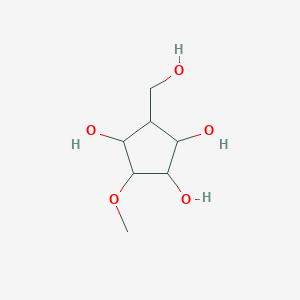![molecular formula C8H14FNO2 B137677 N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide CAS No. 141765-40-4](/img/structure/B137677.png)
N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide, also known as NFEPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of cyclopentyl compounds and is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA).
Mécanisme D'action
N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide acts as a positive allosteric modulator of the GABA receptor, which is the primary inhibitory neurotransmitter in the central nervous system. By enhancing the activity of the GABA receptor, N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide can increase the inhibitory tone in the brain, leading to a reduction in neuronal excitability and a decrease in seizure activity.
Biochemical and Physiological Effects
In addition to its anticonvulsant and anxiolytic effects, N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide has also been shown to exhibit neuroprotective properties. Studies have demonstrated that N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide can protect neurons from oxidative stress and excitotoxicity, which are common mechanisms of neuronal damage in neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide is its high potency and selectivity for the GABA receptor, making it a useful tool for studying the role of the GABA receptor in neurological disorders. However, one limitation of N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide. One area of interest is the development of novel drugs based on the structure of N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide for the treatment of epilepsy and anxiety disorders. Another direction is the investigation of the potential neuroprotective effects of N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide in other neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the precise mechanism of action of N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide at the molecular level.
Méthodes De Synthèse
The synthesis of N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide involves the reaction of 2-fluorocyclopentanone with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then reduced using sodium borohydride to yield N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide in high yield and purity.
Applications De Recherche Scientifique
N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, anxiety, and depression. In preclinical studies, N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide has been shown to exhibit anticonvulsant and anxiolytic properties, making it a promising candidate for the development of novel drugs in these therapeutic areas.
Propriétés
Numéro CAS |
141765-40-4 |
|---|---|
Nom du produit |
N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide |
Formule moléculaire |
C8H14FNO2 |
Poids moléculaire |
175.2 g/mol |
Nom IUPAC |
N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide |
InChI |
InChI=1S/C8H14FNO2/c1-5(12)10-8-3-6(4-11)2-7(8)9/h6-8,11H,2-4H2,1H3,(H,10,12)/t6-,7-,8-/m1/s1 |
Clé InChI |
MKJAITJMAAHXMS-BWZBUEFSSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1C[C@@H](C[C@H]1F)CO |
SMILES |
CC(=O)NC1CC(CC1F)CO |
SMILES canonique |
CC(=O)NC1CC(CC1F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,6-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid ethyl ester](/img/structure/B137606.png)








![Dimethyl [(3-methoxyphenyl)methyl]phosphonate](/img/structure/B137630.png)
